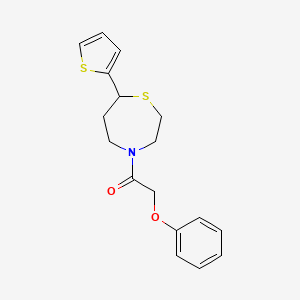
2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been synthesized for scientific research purposes. It is a thiazepane derivative that has shown potential in various areas of research due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Phenolic compounds, such as 4-Hydroxycoumarin, are crucial in organic synthesis, displaying diverse chemical and biological properties. Their synthesis methods, including acylation reactions and photochemical properties, are extensively studied. These compounds serve as core structures for developing novel chemicals with enhanced properties (Yoda et al., 2019).
Biological and Pharmacological Effects
Chlorogenic Acid (CGA), a phenolic acid, demonstrates significant biological and therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Its ability to modulate lipid and glucose metabolism offers insights into potential therapeutic applications for compounds like 2-Phenoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone (Naveed et al., 2018).
Environmental and Ecotoxicological Perspectives
The study of Bisphenol A (BPA) and its impact on environmental and human health, including its role as an endocrine disruptor, underscores the importance of understanding the ecological and toxicological effects of synthetic compounds. This research provides a framework for assessing the environmental behavior and potential risks associated with phenolic derivatives (Lagos-Cabré & Moreno, 2012).
Antioxidant Activities and Health Benefits
Polyphenols, including flavonoids and nonflavonoid compounds, exhibit significant neurotrophic and anti-inflammatory properties. These compounds enhance neuronal survival and promote neurite outgrowth, suggesting potential applications in neurodegenerative disease management (Moosavi et al., 2015). Similarly, the immunomodulatory role of polyphenols highlights their potential in preventing chronic inflammatory diseases (Yahfoufi et al., 2018).
Analytical and Detection Applications
Fluorescent chemosensors based on phenolic derivatives, such as 4-methyl-2,6-diformylphenol, for detecting various analytes, showcase the utility of phenolic compounds in developing sensitive and selective analytical tools (Roy, 2021).
Propiedades
IUPAC Name |
2-phenoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-17(13-20-14-5-2-1-3-6-14)18-9-8-16(22-12-10-18)15-7-4-11-21-15/h1-7,11,16H,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGQUPQDCBXMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



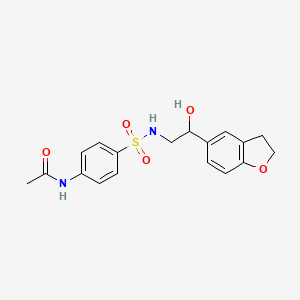
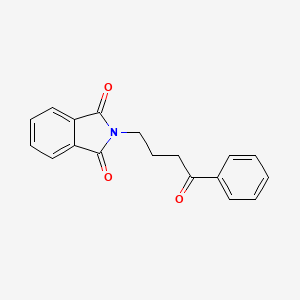
![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)

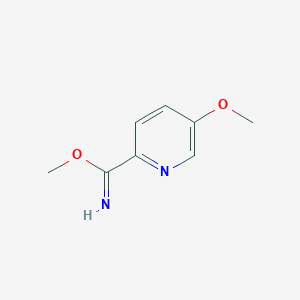

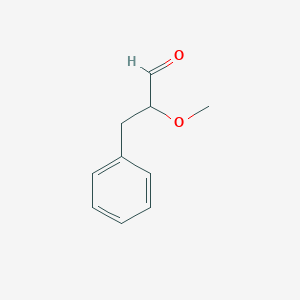
![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)
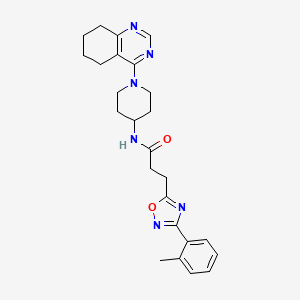
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)